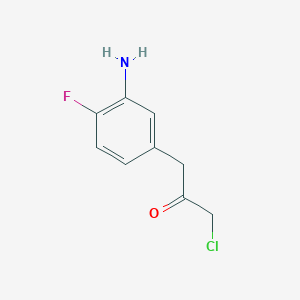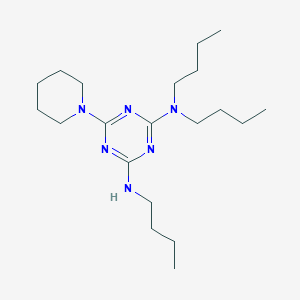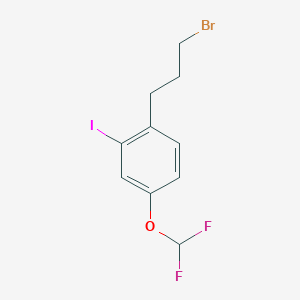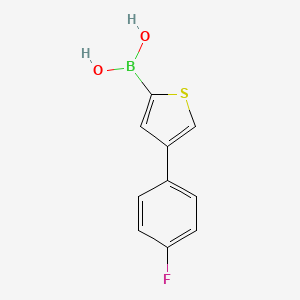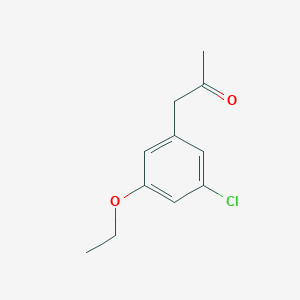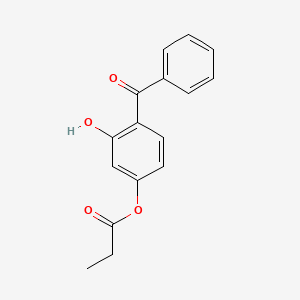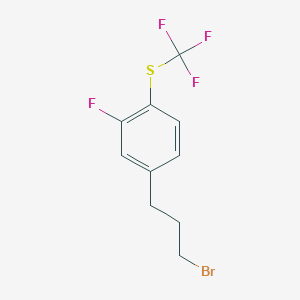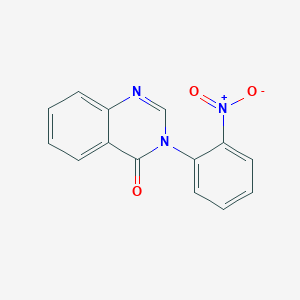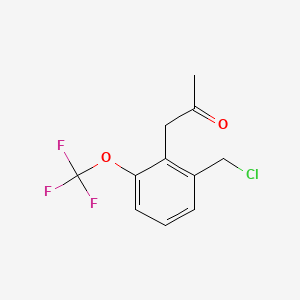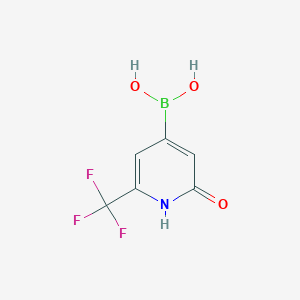
(2-Hydroxy-6-(trifluoromethyl)pyridin-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hydroxy-6-(trifluoromethyl)pyridin-4-yl)boronic acid is a boronic acid derivative that features a pyridine ring substituted with a hydroxy group at the 2-position and a trifluoromethyl group at the 6-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-6-(trifluoromethyl)pyridin-4-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the halogen-metal exchange followed by borylation. For example, starting with a halogenated pyridine, a metal-halogen exchange can be performed using an organolithium or Grignard reagent, followed by the addition of a boron source such as trimethyl borate or pinacolborane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Hydroxy-6-(trifluoromethyl)pyridin-4-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a proton source under acidic or basic conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents such as toluene or ethanol.
Protodeboronation: Common reagents include acids (e.g., HCl) or bases (e.g., NaOH) and solvents such as water or methanol.
Major Products
Applications De Recherche Scientifique
(2-Hydroxy-6-(trifluoromethyl)pyridin-4-yl)boronic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (2-Hydroxy-6-(trifluoromethyl)pyridin-4-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, replacing the halide.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the coupled product and regenerate the palladium catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Chloro-6-(trifluoromethyl)pyridin-4-yl)boronic acid
- (2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid
Uniqueness
(2-Hydroxy-6-(trifluoromethyl)pyridin-4-yl)boronic acid is unique due to the presence of both a hydroxy group and a trifluoromethyl group on the pyridine ring. This combination of functional groups imparts distinct reactivity and properties, making it particularly useful in specific synthetic applications where these functionalities are advantageous .
Propriétés
Formule moléculaire |
C6H5BF3NO3 |
|---|---|
Poids moléculaire |
206.92 g/mol |
Nom IUPAC |
[2-oxo-6-(trifluoromethyl)-1H-pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C6H5BF3NO3/c8-6(9,10)4-1-3(7(13)14)2-5(12)11-4/h1-2,13-14H,(H,11,12) |
Clé InChI |
DPWNSQQWRXMCAB-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=O)NC(=C1)C(F)(F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


